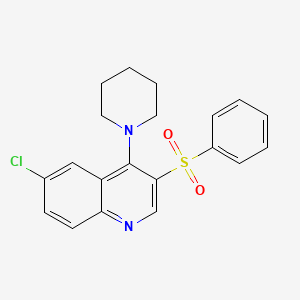![molecular formula C25H22Cl2N2O2S B2677893 2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-propyl-1H-imidazole CAS No. 339277-32-6](/img/structure/B2677893.png)
2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-propyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-propyl-1H-imidazole is a complex organic compound with a molecular formula of C25H22Cl2N2O2S This compound is characterized by its unique structure, which includes a sulfonyl group attached to a dichlorobenzyl moiety, and an imidazole ring substituted with diphenyl and propyl groups
準備方法
The synthesis of 2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-propyl-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Substitution reactions: The dichlorobenzyl group can be introduced through nucleophilic substitution reactions.
Final assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often using catalysts to facilitate the reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.
化学反応の分析
2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-propyl-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl and phenyl rings, allowing for further functionalization.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-propyl-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-propyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar compounds to 2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-propyl-1H-imidazole include other sulfonyl-substituted imidazoles and benzyl derivatives. These compounds share similar structural features but may differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties.
Some similar compounds include:
- 2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole
- 2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-methyl-1H-imidazole
- 2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-ethyl-1H-imidazole
These compounds can be compared based on their reactivity, stability, and biological activities to highlight the unique aspects of this compound.
特性
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfonyl]-4,5-diphenyl-1-propylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2N2O2S/c1-2-16-29-24(19-12-7-4-8-13-19)23(18-10-5-3-6-11-18)28-25(29)32(30,31)17-20-21(26)14-9-15-22(20)27/h3-15H,2,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYDBYMDBXETCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1S(=O)(=O)CC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-Oxo-4-(2-phenylethyl)-3,4-dihydroquinoxalin-2-yl]propanoic acid](/img/structure/B2677814.png)

![ethyl 2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2677817.png)
![N-[[3-(2-Fluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2677818.png)
![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/new.no-structure.jpg)
![Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B2677825.png)




![N-cyclopentyl-1-{[(4-ethylphenyl)carbamoyl]methyl}-2-oxo-1,2-dihydroquinoxaline-6-carboxamide](/img/structure/B2677833.png)
